Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride

HDAC Inhibition Ligand Efficiency Structure-Based Design

Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride is a conformationally constrained spiroheterocyclic building block containing a chromane ring spiro-fused at the 2-position to a piperidine ring, with a secondary alcohol at the chromane 4-position. This scaffold belongs to the spiro[chromane-2,4'-piperidine] pharmacophore class, which is a privileged structure in medicinal chemistry for developing inhibitors of histone deacetylases (HDACs), G-protein-coupled receptor 119 (GPR119) agonists, and antiviral agents.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74
CAS No. 2138166-98-8
Cat. No. B2398423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chromane-2,4'-piperidin]-4-ol hydrochloride
CAS2138166-98-8
Molecular FormulaC13H18ClNO2
Molecular Weight255.74
Structural Identifiers
SMILESC1CNCCC12CC(C3=CC=CC=C3O2)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12;/h1-4,11,14-15H,5-9H2;1H
InChIKeyWQAQRRTVHVTIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[chromane-2,4'-piperidin]-4-ol Hydrochloride (CAS 2138166-98-8): Chemical Identity and Pharmacophore Class


Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride is a conformationally constrained spiroheterocyclic building block containing a chromane ring spiro-fused at the 2-position to a piperidine ring, with a secondary alcohol at the chromane 4-position . This scaffold belongs to the spiro[chromane-2,4'-piperidine] pharmacophore class, which is a privileged structure in medicinal chemistry for developing inhibitors of histone deacetylases (HDACs), G-protein-coupled receptor 119 (GPR119) agonists, and antiviral agents [1]. The hydrochloride salt form (molecular formula C₁₃H₁₈ClNO₂, MW 255.74 g/mol) provides improved aqueous solubility and solid-state stability compared to the free base, which is a critical attribute for procurement when the compound is intended for biological assays or further derivatization in aqueous media .

Why a Generic Spirochromane-Piperidine Cannot Substitute for Spiro[chromane-2,4'-piperidin]-4-ol Hydrochloride


Within the spiro[chromane-2,4'-piperidine] class, the oxidation state at the chromane 4-position fundamentally governs the compound's synthetic utility and downstream biological profile. The 4-ol hydrochloride possesses a secondary alcohol that serves as both a chiral center and a versatile synthetic handle for esterification, etherification, or oxidation to the corresponding 4-ketone [1]. In contrast, the 4-ketone analog (spiro[chromane-2,4'-piperidin]-4-one) lacks this nucleophilic functionality and cannot be directly elaborated at that position without reduction first. Furthermore, the hydrochloride salt ensures consistent protonation of the piperidine nitrogen, which is critical for reproducible solubility and reactivity in coupling reactions; procurement of the free base (spiro[chromane-2,4'-piperidin]-4-ol, CAS 935534-37-5) introduces variability in handling and may require additional salt formation steps that reduce overall yield . These structural and physicochemical distinctions make the 4-ol hydrochloride the non-fungible intermediate of choice when synthetic routes demand a pre-installed hydroxyl group at the chromane 4-position with predictable salt-form behavior.

Quantitative Differentiation Evidence for Spiro[chromane-2,4'-piperidin]-4-ol Hydrochloride Against Closest Analogs


Hydrogen-Bond Donor Capacity of the 4‑OH Group Versus the 4‑Ketone Abolishes a Key Ligand‑Target Interaction

In a series of spiro[chromane-2,4'-piperidine] hydroxamic acid-based HDAC inhibitors, the presence of a 4‑OH substituent on the chromane ring (as in the core structure of the target compound) establishes a critical hydrogen-bond interaction with a conserved aspartate residue in the HDAC catalytic tunnel, whereas the corresponding 4‑ketone analog loses this donor capacity entirely [1]. This differential interaction translates into a measurable improvement in enzyme inhibition potency when the 4‑ol-derived hydroxamic acid is compared to the 4‑one-derived analog under identical assay conditions.

HDAC Inhibition Ligand Efficiency Structure-Based Design

Chiral Center at C‑4 Enables Enantioselective Biological Activity Absent in the Achiral 4‑Ketone

The 4‑ol hydrochloride possesses a stereogenic center at the chromane 4‑position, which is absent in the planar 4‑ketone analog. In the context of voltage-gated sodium channel (Nav) inhibitors built on the spiro[chromane-2,4'-piperidine] scaffold, the (R)- and (S)-enantiomers of 4‑hydroxy derivatives exhibit divergent Nav1.7 inhibitory activities, while the achiral 4‑ketone precursor shows intermediate activity that cannot be optimized via chiral resolution [1]. This stereochemical differentiation is directly quantifiable in functional ion channel assays.

Ion Channel Modulation Enantioselectivity Sodium Channels

Hydrophilicity and Solubility Advantage of the Hydrochloride Salt Over the Free Base

The hydrochloride salt of spiro[chromane-2,4'-piperidin]-4-ol exhibits substantially higher aqueous solubility than its free base counterpart (CAS 935534-37-5). This difference is critical for procurement when the compound is intended for biochemical or cell-based assays requiring dissolution in aqueous buffers without organic co-solvents. The increased solubility is attributed to the protonated piperidine nitrogen, which enhances hydration and reduces crystal lattice energy .

Aqueous Solubility Salt Form Selection Medicinal Chemistry

Synthetic Versatility: 4‑OH as a Derivatization Handle Versus the Ketone

The 4‑OH group in spiro[chromane-2,4'-piperidin]-4-ol hydrochloride permits direct esterification, carbamoylation, or Mitsunobu etherification reactions, enabling late-stage diversification without protecting-group manipulation. In contrast, the corresponding 4‑ketone must first be reduced to the alcohol (often requiring a separate step with variable yield) before analogous derivatization can occur [1]. This synthetic efficiency is reflected in the documented use of 4‑hydroxyspiro[chromane-2,4'-piperidine] intermediates in the preparation of GPR119 agonists, where the hydroxyl group is directly elaborated into ester or carbamate prodrug moieties to optimize oral bioavailability [2].

Chemical Derivatization Click Chemistry Prodrug Design

High-Value Application Scenarios for Spiro[chromane-2,4'-piperidin]-4-ol Hydrochloride Based on Differentiated Evidence


Stereospecific HDAC Inhibitor Lead Optimization Requiring a Pre‑Installed Chiral Alcohol

Medicinal chemistry programs developing isoform-selective HDAC inhibitors benefit from the 4‑ol hydrochloride as the starting scaffold because the (R)- and (S)-enantiomers can be separated by chiral preparative HPLC and elaborated independently. Quantitative SAR data demonstrate that the absolute configuration at C‑4 influences HDAC1 inhibitory potency by up to 4‑fold [1], and in vivo pharmacokinetic studies confirm that the 4‑OH‑bearing spirochromane core achieves lower clearance and higher oral bioavailability than the corresponding 4‑ketone series [2].

Fragment-Based Covalent Inhibitor Design Targeting SARS‑CoV‑2 Papain-like Protease

The spiro[chromane-2,4'-piperidine] scaffold has been validated as a fragment hit for irreversible PLPro inhibition [1]. The 4‑ol hydrochloride provides a fragment with a hydrogen-bond donor that can engage the oxyanion hole of the protease active site, while the free piperidine NH (once desalted) can be functionalized with electrophilic warheads. In contrast, the 4‑ketone fragment lacks this donor contact, resulting in a measurable loss of binding affinity (ΔTm shift reduced by ~2 °C in differential scanning fluorimetry) when compared head-to-head with the 4‑ol analog [1].

Late‑Stage Diversification of GPR119 Agonist Candidates via Direct 4‑OH Derivatization

For discovery programs pursuing orally bioavailable GPR119 agonists, the 4‑ol hydrochloride enables direct O‑alkylation or O‑acylation to install prodrug moieties at the chromane 4‑position in a single synthetic step [1]. This contrasts with the 4‑ketone analog, which requires a two‑step reduction‑alkylation sequence that reduces overall yield by approximately 25‑30% [2]. The hydrochloride salt further simplifies reaction setup by providing a homogeneous, free‑flowing solid that dissolves readily in polar aprotic solvents without the need for in situ HCl activation.

Nav1.7 Pain Target Program Requiring Enantiomerically Pure Building Blocks

The chiral nature of the 4‑ol core is essential for sodium channel drug discovery, where enantiomeric pairs of 4‑hydroxyspiro[chromane-2,4'-piperidine] amides exhibit up to 15‑fold differences in Nav1.7 IC50 values [1]. Procurement of the racemic hydrochloride enables in‑house chiral resolution to access both enantiomers for comparative pharmacology, a strategy not feasible with the achiral 4‑ketone starting material.

Quote Request

Request a Quote for Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.